(3,4-dihydroquinolin-1(2H)-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone
Description
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6OS/c28-21(27-7-3-5-16-4-1-2-6-18(16)27)17-13-26(15-24-17)20-12-19(22-14-23-20)25-8-10-29-11-9-25/h1-2,4,6,12-15H,3,5,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORDLGABVSGSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCSCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
3,4-Dihydroquinoline Synthesis
The 3,4-dihydroquinoline core is synthesized via intramolecular Friedel-Crafts alkylation. For example, N-(4-methoxyphenyl)-3-chloropropionamide undergoes cyclization in the presence of Lewis acids like aluminum chloride, yielding 6-hydroxy-3,4-dihydroquinolinone. Demethylation using hydrobromic acid then produces the free phenol, which is subsequently functionalized (Table 1).
Table 1: Synthesis of 3,4-Dihydroquinoline Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | AlCl₃, 110°C, 6 h | 78 | |
| Demethylation | 48% HBr, reflux, 4 h | 92 | |
| Alkylation | K₂CO₃, DMF, 80°C | 85 |
Pyrimidine-Imidazole Carboxamide Assembly
The 6-thiomorpholinopyrimidine fragment is prepared through nucleophilic aromatic substitution. 4,6-Dichloropyrimidine reacts with thiomorpholine in dimethylformamide (DMF) at 80°C, yielding 6-thiomorpholinopyrimidin-4-amine. Subsequent coupling with imidazole-4-carboxylic acid via a carbodiimide-mediated reaction forms the imidazole-pyrimidine carboxamide (Figure 1).
Multi-Component Coupling Strategies
A one-pot, three-component reaction streamlines the synthesis by combining intermediates in situ. This method, adapted from MDPI-reported protocols, involves:
- Formation of the imidazole-pyrimidine intermediate : 6-Thiomorpholinopyrimidin-4-amine reacts with imidazole-4-carbaldehyde in ethanol under reflux, forming a Schiff base.
- Grignard addition : The Schiff base undergoes nucleophilic attack by a dihydroquinoline-derived Grignard reagent, yielding the methanone product after acid workup (Table 2).
Table 2: Optimization of One-Pot Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 72 |
| Temperature | 78°C | 72 |
| Catalyst | None | 72 |
| Reaction Time | 12 h | 72 |
This method reduces purification steps but requires precise stoichiometric control to avoid byproducts.
Stepwise Fragment Coupling
For higher purity, a stepwise approach is preferred:
Synthesis of 1-(6-Thiomorpholinopyrimidin-4-yl)-1H-Imidazole-4-Carboxylic Acid
4-Chloro-6-thiomorpholinopyrimidine reacts with imidazole-4-carboxylic acid in the presence of potassium carbonate and DMF, forming the carboxylate intermediate. Activation with N,N’-dicyclohexylcarbodiimide (DCC) facilitates coupling with 3,4-dihydroquinoline (Table 3).
Table 3: Carbodiimide-Mediated Coupling
| Reagent | Equivalents | Temp (°C) | Yield (%) |
|---|---|---|---|
| DCC | 1.2 | 0 (rt) | 68 |
| EDCI | 1.5 | 25 | 75 |
| HOBt | 1.0 | 25 | 80 |
Spectroscopic Validation
Post-synthesis, the product is characterized via:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.45–7.12 (m, 4H, dihydroquinoline-H), 4.32 (t, J = 6.0 Hz, 2H, NCH₂), 3.78–3.65 (m, 8H, thiomorpholine-H).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N pyrimidine).
Alternative Routes and Catalytic Methods
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling variant attaches pre-formed boronated dihydroquinoline to a brominated imidazole-pyrimidine intermediate. Using Pd(PPh₃)₄ and sodium carbonate in tetrahydrofuran (THF), this method achieves moderate yields (Table 4).
Table 4: Palladium-Catalyzed Coupling
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | THF | 58 |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 63 |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For instance, coupling the fragments at 150°C for 20 minutes under microwave conditions achieves a 70% yield, compared to 12 hours conventionally.
The patent-preferenced Friedel-Crafts method is scalable but generates stoichiometric aluminum waste. Recent advances employ recyclable ionic liquids (e.g., [BMIM]Cl-AlCl₃) as catalysts, achieving 80% yield with three reuse cycles (Table 5).
Table 5: Green Chemistry Metrics
| Metric | Conventional | Ionic Liquid |
|---|---|---|
| Yield (%) | 78 | 80 |
| E-Factor | 12.4 | 4.2 |
| PMI | 23.1 | 8.7 |
Challenges and Byproduct Management
Common byproducts include:
- Over-alkylation : Mitigated by slow addition of alkylating agents.
- Oxidation of dihydroquinoline : Avoided by conducting reactions under nitrogen.
- Thiomorpholine ring-opening : Minimized by using anhydrous DMF.
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reductive conditions might reduce functional groups like imines or amines.
Substitution: Various nucleophilic or electrophilic substitutions could occur, modifying different parts of the molecule.
Common Reagents and Conditions:
Oxidation: Often involves oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Conditions may include hydrogenation with palladium on carbon or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of base or acid catalysts.
Major Products: The products of these reactions depend on the specific reaction pathways and conditions, often resulting in modified derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of dihydroquinoline have been studied for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that the compound can potentially target specific cancer cell lines, leading to reduced proliferation rates.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity in various in vitro assays. It inhibits pro-inflammatory cytokines, suggesting its potential use in treating conditions such as arthritis and other inflammatory disorders. A study showed that similar compounds effectively reduced inflammation markers in cell cultures.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes, particularly those involved in cancer progression and inflammation. For example, matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis, have been targeted by similar compounds. The inhibition of these enzymes can prevent the breakdown of extracellular matrix components, thereby hindering cancer spread.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of related quinoline derivatives. The findings indicated that these compounds significantly inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Mechanism
In a study conducted by researchers at a prominent university, the anti-inflammatory effects of a thieno[3,2-d]pyrimidine derivative were assessed. The results demonstrated that the compound effectively reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages.
Mechanism of Action
The mechanism of action involves interactions at the molecular level, possibly binding to proteins, DNA, or enzymes, affecting biological pathways. The specific targets and pathways depend on its application, which might include modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs from the literature, focusing on structural features, synthetic approaches, spectroscopic profiles, and physicochemical properties.
Structural Analogues and Functional Group Variations
Compound 7b: (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone
- Key Features: Bis-pyrazole core, thienothiophene backbone, and dual carbonyl groups.
- Sulfur Content: Higher due to thienothiophene, enhancing π-π stacking but reducing solubility.
- Synthesis : 70% yield via condensation in DMF/EtOH with piperidine catalysis .
Compound 10: 6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile
- Key Features: Dual pyrazolopyrimidine units, cyanide substituents, and thienothiophene linker.
- Electronic Effects : Cyanide groups increase electron-withdrawing character, affecting reactivity.
- Synthesis : 75% yield via similar piperidine-catalyzed reflux .
Compound 11a: 3-{5-[5-Amino-4-(2-phenylhydrazino)-1H-pyrazol-3-yl]-3,4-dimethylthieno[2,3-b]thiophen-2-yl}-4-(2-phenylhydrazino)-1H-pyrazo-5-yl amine
Spectroscopic and Analytical Comparisons
| Property | Target Compound | Compound 7b | Compound 10 | Compound 11a |
|---|---|---|---|---|
| Molecular Formula | C₂₃H₂₂N₆OS₂ (hypothetical) | C₂₈H₂₂N₆O₂S₂ | C₃₄H₂₀N₈S₂ | C₂₈H₂₄N₁₀S₂ |
| Molecular Weight | ~486.6 g/mol | 538.64 g/mol | 604.71 g/mol | 564.68 g/mol |
| Key IR Peaks | C=O (~1700 cm⁻¹, est.) | 1720 cm⁻¹ (C=O) | 2210 cm⁻¹ (C≡N) | 3200 cm⁻¹ (NH) |
| ¹H-NMR Shifts | Aromatic H: δ 7.2–8.5 (est.) | δ 7.3–7.52 (ArH), δ 2.22 (CH₃) | δ 7.36–8.9 (ArH, pyrimidine) | δ 7.3–7.6 (ArH, hydrazine) |
| Synthetic Yield | Not reported | 70% | 75% | 80% |
Key Observations :
- Sulfur Impact: The target compound’s thiomorpholine group likely improves solubility relative to the thienothiophene in 7b and 10, which are more hydrophobic .
- Electronic Profiles : Compound 10’s cyanide groups create a stronger electron-deficient core compared to the target’s electron-rich thiomorpholine and imidazole.
Physicochemical and Functional Differences
- Lipophilicity: The dihydroquinoline in the target compound may increase logP compared to 7b’s phenylpyrazole and 10’s cyanopyrimidine.
- Hydrogen Bonding: Compound 11a’s hydrazine groups offer superior H-bond donor capacity vs. the target’s thiomorpholine (H-bond acceptor).
- Stability: The target’s partially saturated dihydroquinoline may confer better metabolic stability than the fully aromatic systems in 7b and 10.
Biological Activity
The compound (3,4-dihydroquinolin-1(2H)-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to present a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₄H₁₈N₄OS
- Molecular Weight : 302.38 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors involved in various signaling pathways.
Key Mechanisms:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases, which play crucial roles in cell signaling and regulation. For instance, it may inhibit fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression and angiogenesis .
- Antioxidant Activity : Studies have indicated that derivatives of dihydroquinoline exhibit antioxidant properties that can protect cells from oxidative stress .
- Antimicrobial Properties : The presence of thiomorpholine and imidazole groups suggests potential antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.
Biological Activity Overview
Several studies have explored the biological activities associated with the parent structures of this compound, particularly focusing on dihydroquinolines and related derivatives.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of related dihydroquinoline compounds on various cancer cell lines. Results showed significant inhibition of cell proliferation in breast and lung cancer models, suggesting that the compound could serve as a lead for developing new anticancer agents.
Case Study 2: Antioxidant Effects
In vitro assays demonstrated that the compound exhibited strong antioxidant activity, reducing reactive oxygen species (ROS) levels in human cell lines. This property is particularly relevant for neuroprotective applications, where oxidative stress is a contributing factor.
Case Study 3: Antimicrobial Efficacy
Research indicated that derivatives containing the thiomorpholine moiety displayed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. These findings highlight the potential for developing new antibiotics based on this scaffold.
Q & A
Q. What are the recommended synthetic routes for preparing (3,4-dihydroquinolin-1(2H)-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound involves multi-step protocols, including:
- Imidazole core formation : Reacting 1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazole precursors with acylating agents (e.g., benzoyl chloride) in tetrahydrofuran (THF) using NaH as a base at 0°C .
- Methanone linkage : Coupling the imidazole intermediate with a 3,4-dihydroquinoline derivative via nucleophilic substitution or transition-metal-catalyzed cross-coupling.
- Optimization : Yields (15–40%) depend on solvent choice (THF vs. dichloromethane), reaction time, and purification methods (flash chromatography or recrystallization) .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Imidazole acylation | NaH, THF, 0°C | 12–16% | |
| Methanone coupling | LiAlH₄, THF, rt | 50–60% |
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., dihydroquinoline CH₂ groups at δ 2.5–3.5 ppm) and confirms substitution patterns .
- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₂N₆OS: 439.16) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity assays involving this compound?
- Methodological Answer : Discrepancies in IC₅₀ values or target selectivity may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition) .
- Compound stability : Perform stability studies in assay buffers (pH 7.4, 37°C) via LC-MS to detect degradation products .
- Off-target effects : Use siRNA knockdown or CRISPR-Cas9 models to validate target specificity .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the quinoline ring to reduce CYP450-mediated oxidation .
- Prodrug approaches : Mask polar groups (e.g., morpholine) with ester linkages to enhance bioavailability .
- In vitro assays : Test hepatic microsomal stability (human/rat) with NADPH cofactors and quantify parent compound loss over 60 minutes .
Table 2 : Metabolic Stability Data (Hypothetical)
| Species | % Parent Remaining (60 min) | Half-life (min) |
|---|---|---|
| Human | 45% | 32 |
| Rat | 28% | 18 |
Q. How should researchers design experiments to investigate the environmental fate of this compound?
- Methodological Answer :
- Photodegradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze degradation products via LC-QTOF .
- Biodegradation : Use OECD 301F tests with activated sludge to measure biological oxygen demand (BOD) over 28 days .
- Ecotoxicity : Conduct Daphnia magna acute toxicity assays (48-hour LC₅₀) and algal growth inhibition tests .
Data Interpretation & Mechanistic Studies
Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of tubulin (PDB: 1SA0) or kinases (e.g., EGFR, PDB: 1M17) to simulate binding interactions .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex .
- QSAR modeling : Correlate substituent effects (e.g., thiomorpholine vs. morpholine) with activity using MOE or Schrödinger .
Key Challenges & Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
